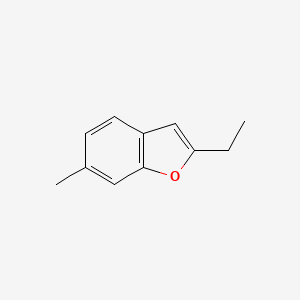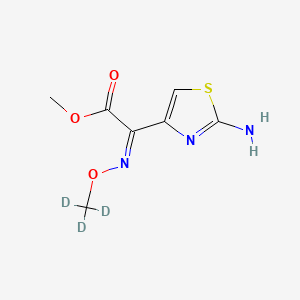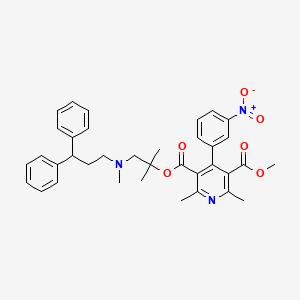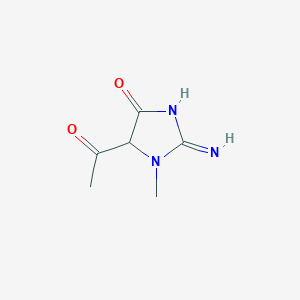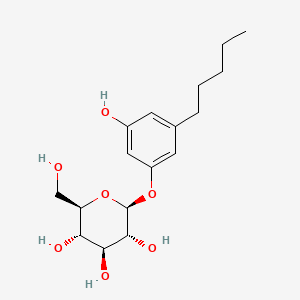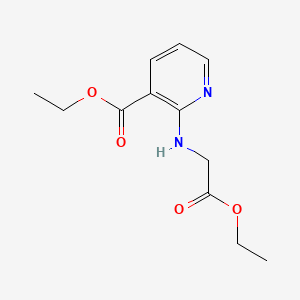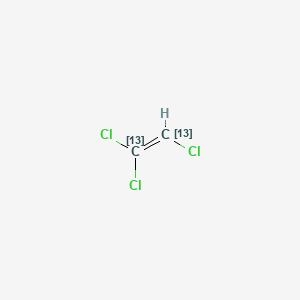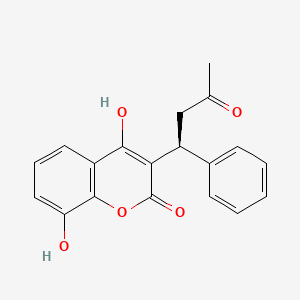
8-Hidroxiwarfarina, (S)-
Descripción general
Descripción
“8-Hydroxywarfarin, (S)-” is a chemical compound with the molecular formula C19H16O5 . It is a derivative of warfarin, a widely used anticoagulant .
Synthesis Analysis
The synthesis of “8-Hydroxywarfarin, (S)-” involves the glucuronidation of the separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin . This process is catalyzed by human liver microsomes and recombinant UDP-glucuronosyltransferases .Molecular Structure Analysis
The molecular structure of “8-Hydroxywarfarin, (S)-” is characterized by its IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one . Its molecular weight is 324.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving “8-Hydroxywarfarin, (S)-” are characterized by significantly different glucuronidation kinetics . The separated R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin can be mutually inhibitory .Physical and Chemical Properties Analysis
The physical and chemical properties of “8-Hydroxywarfarin, (S)-” include a molecular weight of 324.3 g/mol . Its XLogP3 is 2.3, and it has 2 hydrogen bond donor counts .Aplicaciones Científicas De Investigación
Metabolismo y Transporte de Fármacos
8-Hidroxiwarfarina es un metabolito de la warfarina, un anticoagulante ampliamente utilizado . Los citocromos P450 juegan un papel principal en la oxidación de la warfarina R y S a 6-, 7-, 8-, 10-, y 4'-hidroxiwarfarina . El estudio de estos metabolitos, incluyendo la 8-Hidroxiwarfarina, es crucial para entender el metabolismo y el transporte de la warfarina en el cuerpo .
Actividad Farmacológica
Los niveles de las formas farmacológicamente activas del fármaco y los metabolitos dependen de una diversidad de vías metabólicas . Por lo tanto, estudiar la 8-Hidroxiwarfarina puede proporcionar información sobre la actividad farmacológica de la warfarina y sus otros metabolitos .
Reacciones de Reducción
Debido a similitudes estructurales con la warfarina, las hidroxiwarfarinas sufren reducción, posiblemente impactando su actividad farmacológica y eliminación . El estudio de la 8-Hidroxiwarfarina puede ayudar a comprender estas reacciones de reducción .
Enantioselectividad y Enantiospecificidad
Los estudios con R y S-7-hidroxiwarfarina predijeron que todas las reducciones de hidroxiwarfarina son enantioselectivas hacia sustratos R y enantiospecificas para los metabolitos de alcohol S . Estudiar la 8-Hidroxiwarfarina puede ayudar a validar estas predicciones .
Papel de las Reductasas
CBR1 y en menor medida las reductasas AKR1C3 son responsables de las reacciones de reducción de las hidroxiwarfarinas <svg class="icon" height="16" p-id="17
Mecanismo De Acción
Target of Action
S-8-Hydroxywarfarin primarily targets the enzyme vitamin K epoxide reductase complex 1 (VKORC1) . VKORC1 plays a crucial role in the vitamin K cycle, which is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S .
Mode of Action
S-8-Hydroxywarfarin inhibits VKORC1, preventing the reduction of vitamin K epoxide to its active hydroquinone form. This inhibition disrupts the γ-carboxylation of the aforementioned clotting factors, leading to a decrease in their activity and thus, anticoagulation .
Biochemical Pathways
The inhibition of VKORC1 by S-8-Hydroxywarfarin affects the vitamin K cycle . This cycle is crucial for the post-translational modification of clotting factors. By inhibiting VKORC1, S-8-Hydroxywarfarin reduces the regeneration of active vitamin K, leading to decreased activation of clotting factors and impaired blood coagulation .
Pharmacokinetics
S-8-Hydroxywarfarin exhibits the following ADME properties:
These properties contribute to its high bioavailability and prolonged half-life, making it effective for long-term anticoagulation therapy.
Result of Action
At the molecular level, S-8-Hydroxywarfarin’s inhibition of VKORC1 leads to reduced γ-carboxylation of clotting factors, resulting in decreased clotting activity. At the cellular level, this manifests as a reduced ability of blood to form clots, which is beneficial in preventing thromboembolic events .
Action Environment
The efficacy and stability of S-8-Hydroxywarfarin can be influenced by several environmental factors:
- Drug Interactions : Concurrent use of other medications, especially those affecting CYP2C9, can alter its pharmacokinetics and pharmacodynamics .
Understanding these factors is crucial for optimizing the therapeutic use of S-8-Hydroxywarfarin and minimizing adverse effects.
Safety and Hazards
As a derivative of warfarin, “8-Hydroxywarfarin, (S)-” may share similar safety and hazard profiles. Warfarin is known to be toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
8-Hydroxywarfarin, (S)- interacts with several enzymes and proteins within the body. It is primarily metabolized by the enzyme CYP2C19, which converts warfarin into 6-, 7-, and 8-hydroxywarfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .
Cellular Effects
The effects of 8-Hydroxywarfarin, (S)- on cells are complex and multifaceted. It has been shown to inhibit the γ-glutamyl carboxylation of F9CH, a chimeric protein, in human embryonic kidney (HEK) 293-derived cell line . This inhibition was dose-dependent and exhibited differential VKOR inhibition by warfarin enantiomers .
Molecular Mechanism
8-Hydroxywarfarin, (S)- exerts its effects at the molecular level through several mechanisms. It is involved in the inhibition of γ-glutamyl carboxylation, a process crucial for the function of several blood clotting factors . It also exhibits differential VKOR inhibition by warfarin enantiomers .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be accurately quantified in laboratory conditions .
Dosage Effects in Animal Models
The effects of 8-Hydroxywarfarin, (S)- at different dosages in animal models have not been extensively studied. Warfarin, the parent compound of 8-Hydroxywarfarin, (S)-, has been studied in animal models .
Metabolic Pathways
8-Hydroxywarfarin, (S)- is involved in the metabolic pathways of warfarin. It is primarily produced by the action of the enzyme CYP2C19 on warfarin . The metabolic pathways that produce R-6-, 7-, and 8-hydroxywarfarin in human liver microsomal reactions correlate strongly with CYP2C19 activity .
Transport and Distribution
Warfarin, the parent compound, is known to bind to plasma proteins, which could influence its distribution .
Subcellular Localization
Given its role in inhibiting γ-glutamyl carboxylation, it is likely to be found in locations where this process occurs .
Propiedades
IUPAC Name |
4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBOXPNWDGYJNB-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716451 | |
| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63740-82-9 | |
| Record name | 8-Hydroxywarfarin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYWARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?
A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.
Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?
A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


